![molecular formula C19H16N2O5S B3013104 [4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate CAS No. 877635-55-7](/img/structure/B3013104.png)
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate, also known as OPSPBE, is a novel compound that has attracted significant attention in the scientific community due to its potential applications in various fields.
Applications De Recherche Scientifique
Cardiovascular Homeostasis
This compound has been identified as a functional antagonist of the apelin (APJ) receptor . The apelin/APJ system plays a crucial role in maintaining cardiovascular homeostasis and is implicated in the pathogenesis of cardiovascular diseases. By antagonizing the APJ receptor, this compound could potentially be used to modulate cardiovascular functions and treat related disorders.
Energy Metabolism
Research suggests a role for the apelin/APJ system in energy metabolism . As an antagonist of the APJ receptor, “[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate” may influence energy balance and could be explored for therapeutic interventions in metabolic diseases, such as diabetes and obesity.
Gastrointestinal Function
The apelin/APJ system has also been linked to gastrointestinal function . The compound’s ability to interact with this system could lead to new approaches in managing gastrointestinal disorders, possibly offering a new avenue for research into treatments for conditions like irritable bowel syndrome or inflammatory bowel disease.
Selective Receptor Antagonism
This compound exhibits more than 37-fold selectivity in antagonizing the APJ receptor over the closely related angiotensin II type 1 (AT1) receptor . This selectivity is significant for developing targeted therapies with fewer side effects, particularly in treating diseases where the APJ receptor is a known contributor.
Pharmacological Characterization
The compound has undergone initial in vitro pharmacologic characterization, providing a foundation for further drug development . Its high selectivity and functional antagonism make it a promising candidate for the development of new pharmacological agents.
Antiviral Activity
While not directly related to “[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate”, structurally similar compounds have shown antiviral activity against Newcastle disease virus, an avian paramyxovirus . This suggests potential antiviral applications for this compound as well, warranting further investigation into its efficacy against various viral pathogens.
Propriétés
IUPAC Name |
[4-oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O5S/c1-2-24-14-6-4-13(5-7-14)18(23)26-17-11-25-15(10-16(17)22)12-27-19-20-8-3-9-21-19/h3-11H,2,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVGWDLMJFJAXEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=COC(=CC2=O)CSC3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-Oxo-6-(pyrimidin-2-ylsulfanylmethyl)pyran-3-yl] 4-ethoxybenzoate |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.